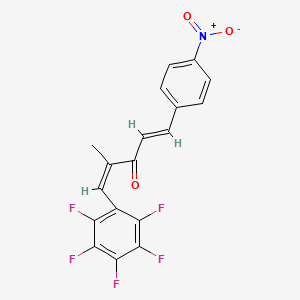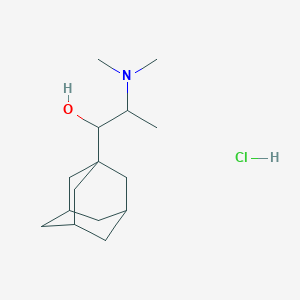
2-methyl-5-(4-nitrophenyl)-1-(pentafluorophenyl)-1,4-pentadien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(4-nitrophenyl)-1-(pentafluorophenyl)-1,4-pentadien-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNA-57 and has a molecular formula of C17H8F5NO2. In
Mechanism of Action
The mechanism of action of MNA-57 is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. MNA-57 can also induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNA-57 has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MNA-57 has also been found to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of MNA-57 is its relatively simple synthesis method, which makes it easy to produce in the laboratory. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one of the limitations of MNA-57 is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of MNA-57. One of the significant areas of research is the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of MNA-57 in treating different types of cancer. Additionally, research is needed to understand the mechanism of action of this compound fully. Further studies are also needed to explore the potential use of MNA-57 in other scientific research applications, such as anti-inflammatory and anti-bacterial treatments.
Conclusion:
In conclusion, 2-methyl-5-(4-nitrophenyl)-1-(pentafluorophenyl)-1,4-pentadien-3-one is a synthetic compound that has shown great potential in various scientific research applications. The synthesis of this compound is relatively simple, and it has promising results in cancer treatment, anti-inflammatory, and anti-bacterial treatments. Further research is needed to determine the full potential of MNA-57 in various scientific research applications.
Synthesis Methods
The synthesis of MNA-57 involves the reaction between pentafluorobenzaldehyde and 4-nitroacetophenone, followed by the addition of methyl vinyl ketone. This reaction results in the formation of 2-methyl-5-(4-nitrophenyl)-1-(pentafluorophenyl)-1,4-pentadien-3-one. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Scientific Research Applications
MNA-57 has shown great potential in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that MNA-57 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, MNA-57 has also been studied for its anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
(1Z,4E)-2-methyl-5-(4-nitrophenyl)-1-(2,3,4,5,6-pentafluorophenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5NO3/c1-9(8-12-14(19)16(21)18(23)17(22)15(12)20)13(25)7-4-10-2-5-11(6-3-10)24(26)27/h2-8H,1H3/b7-4+,9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLRJZAFOBSIT-KNOZVELGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(C(=C(C(=C1F)F)F)F)F)/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)
![8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)
![1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)